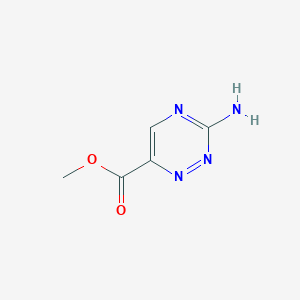

Methyl 3-amino-1,2,4-triazine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

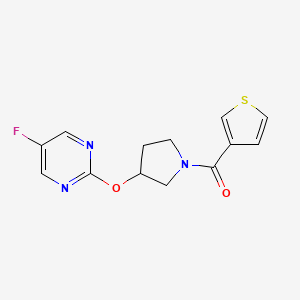

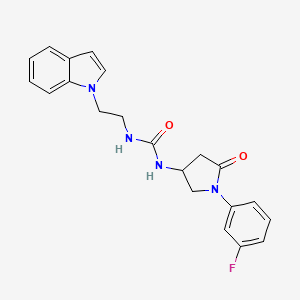

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” is a chemical compound with the CAS Number: 1831085-80-3 . It belongs to the class of compounds known as 1,2,4-triazines . The molecular weight of this compound is 154.13 .

Synthesis Analysis

The synthesis of triazines, including “Methyl 3-amino-1,2,4-triazine-6-carboxylate”, often involves the use of cyanuric chloride and sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . A library of 3-amino-1,2,4-triazine derivatives has been designed and synthesized for PDK inhibitory activity .Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The InChI Code for “Methyl 3-amino-1,2,4-triazine-6-carboxylate” is 1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) .Chemical Reactions Analysis

Triazines can enter into inverse electron-demand Diels–Alder reactions . Here, π-deficient triazines are used as dienes, while alkenes or alkynes with electron-donating substituents are used as dienophiles . Cycloaddition initiates a cascade of reactions including elimination of a nitrogen molecule or nitrile from the cycloadduct .Physical And Chemical Properties Analysis

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of Tri-substituted Triazines

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” can be used in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines. These compounds are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

Antitumor Properties

Some 1,3,5-triazines, which can be synthesized using “Methyl 3-amino-1,2,4-triazine-6-carboxylate”, display important biological properties. For example, hexamethylmelamine and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

PDK1 Inhibitors

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” can be used in the synthesis of 3-amino-1,2,4-triazine-based compounds, which have been found to be selective PDK1 inhibitors with therapeutic potential in highly aggressive pancreatic ductal adenocarcinoma .

Antimicrobial Activity

The synthesized compounds from “Methyl 3-amino-1,2,4-triazine-6-carboxylate” have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Corrosion Inhibitor

“Methyl 3-amino-1,2,4-triazine-6-carboxylate” can be used in the synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine, which has been studied as a corrosion inhibitor for mild steel in HCl solution .

Safety And Hazards

The safety information for “Methyl 3-amino-1,2,4-triazine-6-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and respiratory tract .

Propriétés

IUPAC Name |

methyl 3-amino-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJKZSSKTWTNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-1,2,4-triazine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)

![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)

![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)

![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)